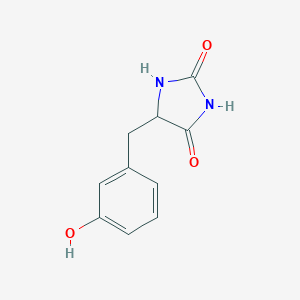

5-(3'-Hydroxybenzyl)hydantoin

准备方法

合成路线及反应条件

DA-3003-2 的合成涉及在特定条件下,7-氯-5,8-喹啉二酮与 2-(4-吗啉代)乙胺反应。 反应通常需要二甲亚砜 (DMSO) 等溶剂,并可能涉及加热以促进反应 .

工业生产方法

虽然详细的工业生产方法尚未公开,但 DA-3003-2 的大规模合成可能会涉及优化反应条件以最大限度地提高产率和纯度。 这可能包括使用先进的纯化技术,如重结晶或色谱法 .

化学反应分析

反应类型

DA-3003-2 主要由于喹啉二酮结构中存在反应性位点而发生取代反应。 它也可以参与氧化还原反应,尽管这些反应不太常见 .

常用试剂和条件

取代反应: 常用试剂包括胺和烷基卤化物,反应通常在 DMSO 或乙醇等溶剂中进行。

氧化还原反应: 这些反应可能涉及过氧化氢等氧化剂或硼氢化钠等还原剂

主要产物

由这些反应形成的主要产物取决于所使用的具体试剂和条件。 例如,与不同胺的取代反应可以产生 DA-3003-2 的各种衍生物 .

科学研究应用

Chemical Properties and Structure

5-(3'-Hydroxybenzyl)hydantoin is characterized by its hydantoin core, which is an imidazolidine-2,4-dione derivative. The presence of a hydroxyl group at the benzyl position enhances its reactivity and potential interactions with biological targets. The molecular formula is with a molecular weight of approximately 210.20 g/mol .

Antimicrobial Activity

Research indicates that hydantoin derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that modifications to the hydantoin scaffold can enhance activity against various pathogens. For instance, derivatives have demonstrated efficacy against Staphylococcus aureus and Escherichia coli, suggesting potential use as antimicrobial agents in clinical settings .

Anticancer Properties

The compound has also been investigated for its anticancer activities. Preliminary studies suggest that this compound may inhibit the proliferation of cancer cell lines, including prostate and cervical cancer cells. The mechanism appears to involve the modulation of apoptosis pathways and inhibition of cell cycle progression .

Table 1: Summary of Anticancer Activity Studies

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | PC-3M (Prostate Cancer) | 15 | Induction of apoptosis |

| Study B | HeLa (Cervical Cancer) | 20 | Cell cycle arrest |

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Research has indicated that certain hydantoin derivatives can protect neuronal cells from oxidative stress-induced damage. This property may be beneficial in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Anti-inflammatory Activity

The compound has shown promise as an anti-inflammatory agent. In vitro studies have demonstrated its ability to inhibit key inflammatory mediators, suggesting potential applications in treating inflammatory diseases such as arthritis and asthma .

Table 2: Summary of Anti-inflammatory Studies

| Study | Model | Effect Observed |

|---|---|---|

| Study C | Murine model of asthma | Reduced airway inflammation |

| Study D | Zymosan-induced peritonitis | Decreased leukocyte infiltration |

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various hydantoin derivatives, this compound was tested against a panel of bacterial strains. The results indicated that it exhibited a significant inhibitory effect on both Gram-positive and Gram-negative bacteria, with an emphasis on its potential role in treating skin infections.

Case Study 2: Neuroprotection in Cell Culture Models

A series of experiments were conducted using neuronal cell cultures exposed to oxidative stress. The treatment with this compound resulted in a marked reduction in cell death compared to untreated controls, highlighting its protective effects against neurotoxicity.

作用机制

DA-3003-2 通过抑制 Cdc25 磷酸酶的活性发挥作用。这种抑制导致磷酸化细胞周期蛋白依赖性激酶复合物的积累,进而导致 G2/M 期细胞周期停滞。 DA-3003-2 的分子靶标包括 Cdc25 磷酸酶和细胞周期蛋白依赖性激酶复合物 .

相似化合物的比较

类似化合物

NSC 663284: 另一种有效的 Cdc25 抑制剂,具有类似的抗增殖特性.

NSC 672121: DA-3003-2 的类似物,结构略有不同,但作用机制相似.

独特性

DA-3003-2 的独特之处在于其对 Cdc25 磷酸酶的高选择性和其强大的抗增殖活性。 与类似化合物相比,DA-3003-2 显示出更低的 IC50 值,表明其在抑制 Cdc25 方面具有更高的功效 .

生物活性

5-(3'-Hydroxybenzyl)hydantoin, also known as DA-3003-2, is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antioxidant properties. This article delves into the various biological activities associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Overview of this compound

- Chemical Structure : The compound has the IUPAC name 5-[(3-hydroxyphenyl)methyl]imidazolidine-2,4-dione and a molecular formula of C10H10N2O3.

- CAS Number : 216956-20-6.

This compound primarily functions through the inhibition of specific phosphatases, notably the Cdc25 phosphatase. This inhibition leads to cell cycle arrest at the G2/M phase, which is crucial in cancer treatment as it prevents the proliferation of cancer cells. The accumulation of phosphorylated cyclin-dependent kinase complexes results from this action, further supporting its role as an antiproliferative agent .

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. It has been particularly studied for its potential in treating prostate cancer due to its ability to induce cell cycle arrest and inhibit tumor growth . The compound's selectivity for Cdc25 phosphatase makes it a promising candidate for targeted cancer therapies.

Antioxidant Activity

In addition to its anticancer properties, this compound demonstrates antioxidant activity , which is vital in protecting cells from oxidative stress and damage. Studies have shown that it can scavenge free radicals and enhance the body's antioxidant defenses . This dual action—both as an anticancer agent and an antioxidant—highlights its potential utility in therapeutic applications.

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

A study conducted on various prostate cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability. The compound was shown to effectively induce apoptosis in these cells, suggesting its potential as a chemotherapeutic agent. The study utilized both in vitro assays and animal models to validate these findings, providing a comprehensive understanding of the compound's efficacy .

Case Study: Antioxidant Properties

Another investigation focused on the antioxidant capabilities of this compound revealed that it effectively reduced oxidative stress markers in cellular models. The compound was compared to standard antioxidants and exhibited superior activity in neutralizing reactive oxygen species (ROS), thus supporting its application in conditions characterized by oxidative stress .

属性

IUPAC Name |

5-[(3-hydroxyphenyl)methyl]imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c13-7-3-1-2-6(4-7)5-8-9(14)12-10(15)11-8/h1-4,8,13H,5H2,(H2,11,12,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIDWPXBEWSODDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)CC2C(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10391830 | |

| Record name | 5-(3'-Hydroxybenzyl)hydantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216956-20-6 | |

| Record name | 5-[(3-Hydroxyphenyl)methyl]-2,4-imidazolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=216956-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3'-Hydroxybenzyl)hydantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 216956-20-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。